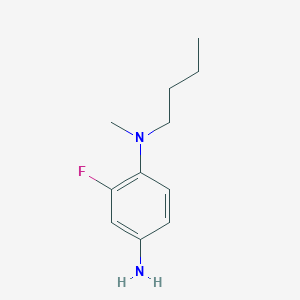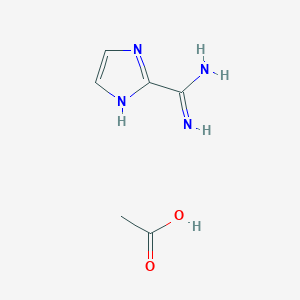
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine
説明
“1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine” is a chemical compound with the molecular formula C11H17FN2 . It is also known as "N1-Butyl-2-fluoro-N1-methylbenzene-1,4-diamine" .
Molecular Structure Analysis
The molecular weight of “this compound” is 196.26 g/mol . The exact structure can be found in databases like PubChem and ChemSpider .Physical And Chemical Properties Analysis
The physical and chemical properties of “this compound” include a molecular weight of 196.26 g/mol . More detailed properties can be found in databases like PubChem .科学的研究の応用
Synthesis of Aromatic Polyamides : Aromatic polyamides have been synthesized using derivatives of 1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine, showing properties such as high thermal stability and solubility in various organic solvents. These materials can form transparent and tough films, useful in various applications (Yang, Hsiao, & Yang, 1999).
Polyimides from Dietheramine : Polyimides derived from dietheramines like this compound exhibit high tensile strength, good solubility, and high thermal stability. These properties make them suitable for applications requiring durable materials (Liaw & Liaw, 1996).
Polyimides with Varied Structures : The synthesis of polyimides from various diamines, including derivatives of this compound, has been explored, showing different thermal and mechanical properties based on the structure. These variations offer flexibility in their application in high-performance materials (Morikawa, Miyata, & Nishimura, 2012).
Low Dielectric Constant Polyimides : New polyimides with tert-butyl side groups have been synthesized, displaying low dielectric constants and excellent solubility. These materials are promising for electronic applications where low dielectric materials are essential (Chern & Tsai, 2008).
Density and Viscosity Studies : Research has been conducted on the densities and viscosities of compounds related to this compound, providing insights into the solute-solvent interactions that are crucial in various industrial and research applications (Zhu, Han, Liu, & Ma, 2014).
Fluorinated Polyimides Synthesis : Novel fluorinated diamine monomers derived from this compound have been used to synthesize fluorinated polyimides. These materials exhibit excellent solubility and low color intensity, making them attractive for specific industrial applications (Yang & Hsiao, 2004).
Ortho-Linked Polyamides : The synthesis and properties of ortho-linked polyamides based on derivatives of this compound have been studied. These polyamides exhibit high thermal stability and solubility, making them suitable for advanced material applications (Hsiao, Yang, & Chen, 2000).
Aromatic Poly(Amine-Imide)s with Pendent Triphenylamine Group : Poly(amine-imide)s with triphenylamine units have been synthesized using derivatives of this compound. These polymers exhibit good solubility and thermal stability, indicating potential uses in electrochemical and electrochromic applications (Cheng, Hsiao, Su, & Liou, 2005).
特性
IUPAC Name |
1-N-butyl-2-fluoro-1-N-methylbenzene-1,4-diamine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17FN2/c1-3-4-7-14(2)11-6-5-9(13)8-10(11)12/h5-6,8H,3-4,7,13H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCKXTOYBYJRCFP-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCN(C)C1=C(C=C(C=C1)N)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17FN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
196.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(2E)-2-{[(5-bromo-4,6-dimethylpyrimidin-2-yl)amino]methylidene}-3-oxo-N-phenylbutanamide](/img/structure/B1417670.png)


![3,4-Dihydro-1,3,5-triazino[1,2-a]benzimidazol-2-amine](/img/structure/B1417675.png)
![3-iodo-1-methyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one](/img/structure/B1417679.png)

![4-[5-(Trifluoromethyl)-1,2,4-oxadiazol-3-yl]phenol](/img/structure/B1417682.png)

![Tert-butyl (1-methyl-4-oxo-4,5-dihydro-1H-pyrazolo [3,4-D]pyrimidin-6-YL)methylcarbamate](/img/structure/B1417686.png)

![5-Chloropyrrolo[2,1-f][1,2,4]triazin-4(1H)-one](/img/structure/B1417688.png)


